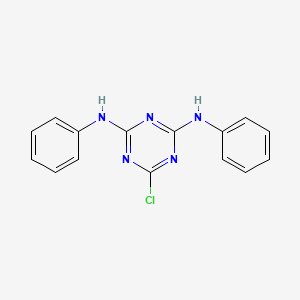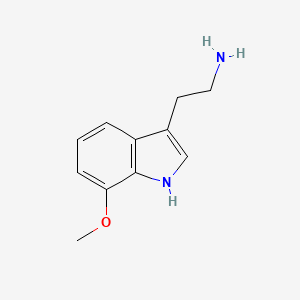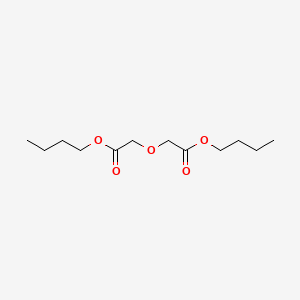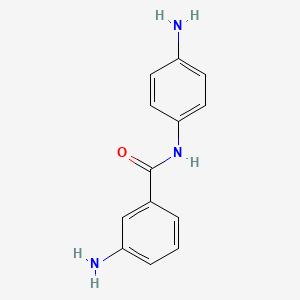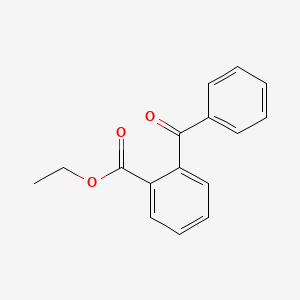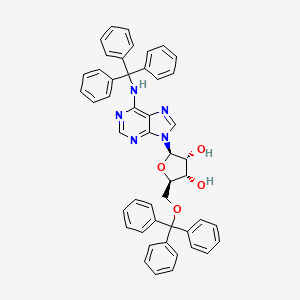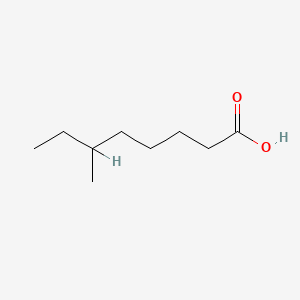
6-Methyloctanoic acid
Overview
Description
6-Methyloctanoic acid, also known as 6-methyl caprylic acid, is a medium-chain fatty acid . It has a molecular formula of C9H18O2 and an average mass of 158.238 Da .
Molecular Structure Analysis
The molecular structure of 6-Methyloctanoic acid consists of a nine-carbon chain with a methyl group attached to the sixth carbon . The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
6-Methyloctanoic acid is a liquid at room temperature . It has a molar refractivity of 45.3±0.3 cm³ . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .
Scientific Research Applications
Identification and Biosynthesis
6-Methyloctanoic acid has been identified as a precursor of β-Methyl-γ-octalactone in the wood of Sessile Oak (Quercus petraea). This compound contributes to the aroma profile of oak-aged wines and spirits. Its structure and biosynthetic pathways have been elucidated, highlighting its natural occurrence and potential applications in enhancing flavor profiles in food and beverages (Masson et al., 2000).
Microbial Production
Research on the bacterial formation of peptide antibiotics, such as colistin, has shown that 6-Methyloctanoic acid is synthesized from isoleucine. This insight into microbial biosynthesis pathways could be leveraged for the production of peptide antibiotics, where 6-Methyloctanoic acid plays a crucial role in the structure and activity of these compounds (Ito, Aida, & Uemura, 1969).
Chemical Synthesis
Efficient synthesis methods for 6-Methyloctanoic acid and its analogs have been developed, demonstrating its relevance in chemical synthesis and industrial applications. These methods provide pathways to produce pheromones and other biologically active compounds, highlighting the versatility and importance of 6-Methyloctanoic acid in synthetic organic chemistry (Ragoussis et al., 2007).
Environmental Science and Toxicology
6-Methyloctanoic acid analogs have been studied for their potential environmental and toxicological impacts. Investigations into perfluorooctanoic acid (PFOA), a related compound, have explored the effects on DNA methylation and gene expression. While not directly about 6-Methyloctanoic acid, these studies shed light on the broader context of octanoic acid derivatives' interactions with biological systems and their potential environmental implications (Watkins et al., 2014).
Mechanism of Action
Target of Action
This compound is a branched fatty acid derivative , but its specific biological targets are not clearly identified
Biochemical Pathways
Given its structure as a fatty acid derivative, it may be involved in lipid metabolism or other cellular processes involving fatty acids
Pharmacokinetics
As a fatty acid derivative, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, potentially being metabolized by the liver and excreted via the kidneys . .
Result of Action
Given its structure as a fatty acid derivative, it may have effects on cellular lipid metabolism or other processes involving fatty acids
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence its action
Safety and Hazards
6-Methyloctanoic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .
properties
IUPAC Name |
6-methyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOPHQSTNHUENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964658 | |
| Record name | 6-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyloctanoic acid | |
CAS RN |
504-99-4 | |
| Record name | 6-Methylcaprylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyloctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 6-methyloctanoic acid in polymyxins contribute to their antimicrobial activity?
A1: While 6-MOA itself doesn't possess significant antibacterial activity, it plays a crucial role in the activity of polymyxins. Research suggests that the fatty acid tail of 6-MOA facilitates the initial interaction of polymyxins with the lipopolysaccharide (LPS) component of Gram-negative bacterial membranes [, ]. This interaction is essential for the peptide's ability to disrupt the bacterial membrane, leading to cell death.
Q2: Can the length of the fatty acid chain in polymyxin analogues impact their antimicrobial activity?
A2: Yes, studies on synthetic polymyxin B1 analogues have demonstrated that the length of the acyl chain, originally occupied by 6-MOA, significantly influences antimicrobial activity []. Replacing 6-MOA with shorter acyl chains resulted in altered antimicrobial profiles, suggesting the importance of the specific chain length for optimal interaction with bacterial membranes.
Q3: Besides polymyxin B, are there other naturally occurring antimicrobial peptides that contain 6-methyloctanoic acid?
A3: Yes, mattacin, produced by the bacterium Paenibacillus kobensis M, is another cyclic decapeptide antibiotic that contains 6-MOA []. Similar to polymyxin B, the 6-MOA moiety in mattacin is attached to the N-terminal amino group and contributes to its binding affinity to LPS.
Q4: What is the stereochemistry of the 6-methyloctanoic acid found in these antimicrobial peptides?
A4: The 6-methyloctanoic acid found in polymyxins and mattacin exists in the (S)-configuration [, ]. The specific stereochemistry is likely important for the proper fit and interaction of these molecules with their bacterial targets.
Q5: Have there been any attempts to synthesize simplified peptides incorporating 6-methyloctanoic acid for potential antibacterial activity?
A5: Yes, researchers have synthesized alpha-acyltetrapeptides containing 6-MOA to investigate their antibacterial potential []. This research demonstrated that incorporating 6-MOA and basic amino acids into a tetrapeptide structure could result in antibacterial activity against both Gram-negative and Gram-positive bacteria.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




